Z-D-Arg(Z)2-OH

Description

Nomenclature and Structural Characteristics of Z-D-Arg(Z)2-OH

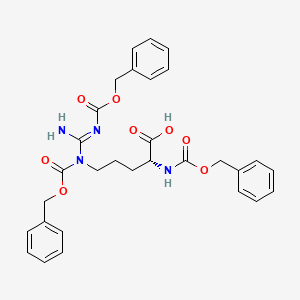

This compound is a complex derivative of the amino acid arginine. Its nomenclature reflects its precise chemical structure. The "Z" denotes the benzyloxycarbonyl group, a common protecting group for amines in peptide synthesis. wikipedia.orgbachem.com In this compound, three such groups are present: one on the alpha-amino group (Nα) and two on the guanidino side chain (Nω, Nω'). The "D-Arg" specifies that the compound is derived from D-arginine, the non-naturally occurring stereoisomer of L-arginine. The "-OH" indicates the presence of a free carboxylic acid group.

The systematic IUPAC name for this compound is (2R)-2-(phenylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoic acid. fishersci.ca The presence of three bulky benzyloxycarbonyl groups significantly increases the molecular weight and alters the solubility and reactivity of the D-arginine core. These protecting groups serve to mask the nucleophilic nature of the amino and guanidino functionalities, preventing unwanted side reactions during peptide coupling steps. total-synthesis.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (2R)-2-(phenylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoic acid | fishersci.ca |

| Synonyms | This compound, Nα,Nω,Nω'-Tris(benzyloxycarbonyl)-D-arginine, Cbz-D-Arg(Cbz)2-OH | fishersci.capeptide.com |

| CAS Number | 104321-57-5 | glpbio.cn |

| Molecular Formula | C30H32N4O8 | peptide.comnih.gov |

| Molecular Weight | 576.6 g/mol | peptide.comnih.govthermofisher.com |

| Appearance | White to off-white solid/powder | glentham.com |

| Melting Point | 168-171 °C | chemsrc.com |

Historical Context of D-Arginine Derivatives in Synthetic and Biochemical Studies

The incorporation of D-amino acids, such as D-arginine, into peptide chains is a key strategy for developing peptides with enhanced stability and novel biological functions. Unlike their L-counterparts, peptides containing D-amino acids are generally more resistant to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. This increased stability can lead to a longer half-life in biological systems.

Historically, the study of D-arginine derivatives has been instrumental in probing the active sites of enzymes and receptors. For instance, substituting L-arginine with D-arginine in a peptide substrate can help elucidate the stereochemical requirements of an enzyme's active site. researchgate.net Research has shown that such substitutions can drastically alter or abrogate biological activity, providing valuable insights into molecular recognition and catalysis. researchgate.netresearchgate.net In the context of drug development, D-arginine-containing peptides have been investigated for various therapeutic applications, including the development of antimicrobial peptides and enzyme inhibitors. plos.orgfrontiersin.org Studies have shown that D-arginine can have anti-hypertensive effects and may play a role in inhibiting cancer cell proliferation.

Overview of Research Trajectories for this compound and Related Protected Arginine Analogs

This compound and similar protected arginine analogs are primarily utilized as specialized building blocks in solid-phase and solution-phase peptide synthesis. ontosight.aipeptide.com Their application allows for the precise incorporation of a D-arginine residue at a specific position within a peptide sequence. This is particularly valuable in the synthesis of peptide-based drugs, where the inclusion of D-amino acids can confer resistance to enzymatic degradation and modulate pharmacological activity. plos.orgfrontiersin.org

One major research trajectory involves the synthesis of enzyme inhibitors. The guanidino group of arginine is a key recognition element for many proteases. By creating peptide analogs with D-arginine, researchers can design potent and selective inhibitors of enzymes like thrombin and urokinase-type plasminogen activator (uPA). researchgate.net For example, studies have explored the synthesis of novel arginine analogs to serve as P1 residues in inhibitors for serine proteases. researchgate.net

Another significant area of research is the development of novel antimicrobial peptides (AMPs). Many natural AMPs are rich in arginine. Replacing L-arginine with D-arginine can enhance the stability of these peptides without compromising, and in some cases even improving, their antimicrobial efficacy. plos.org Research has shown that analogs of human β-defensins with D-arginine substitutions exhibit potent antibacterial and antifungal activities. plos.org

Furthermore, protected arginine derivatives are crucial in the synthesis of cell-penetrating peptides (CPPs), which are short peptides capable of crossing cell membranes. mdpi.com Many CPPs are characterized by a high content of arginine residues. The synthesis of CPP analogs using protected D-arginine derivatives allows for the investigation of their uptake mechanisms and the development of more efficient drug delivery vectors. chemimpex.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | Nα,Nω,Nω'-Tris(benzyloxycarbonyl)-D-arginine |

| L-Arginine | Arg |

| D-Arginine | D-Arg |

| Benzyl (B1604629) chloroformate | Cbz-Cl, Z-Cl |

| Thrombin | |

| Urokinase-type plasminogen activator | uPA |

Properties

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N4O8/c31-27(33-29(38)41-20-23-13-6-2-7-14-23)34(30(39)42-21-24-15-8-3-9-16-24)18-10-17-25(26(35)36)32-28(37)40-19-22-11-4-1-5-12-22/h1-9,11-16,25H,10,17-21H2,(H,32,37)(H,35,36)(H2,31,33,38)/t25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGAXJCIEJGVFV-RUZDIDTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN(C(=NC(=O)OCC2=CC=CC=C2)N)C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCN(/C(=N/C(=O)OCC2=CC=CC=C2)/N)C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Z D Arg Z 2 Oh

Established Pathways for the Chemical Synthesis of Z-D-Arg(Z)2-OH

The synthesis of this compound involves the strategic protection of the various reactive sites on the D-arginine molecule. This ensures that specific chemical transformations can be carried out at desired positions without unintended side reactions.

Strategic Role of Benzyloxycarbonyl (Z) Protecting Groups in Arginine Residues

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized protecting group in peptide synthesis. peptide.com Its primary function is to mask the nucleophilicity of amino groups, thereby preventing them from participating in unwanted reactions during peptide bond formation. peptide.com In the context of arginine, the Z group is employed to protect not only the α-amino group but also the highly basic guanidino group in the side chain. mdpi.com The guanidinium (B1211019) moiety of arginine is strongly basic, with a pKa around 12.5, meaning it is protonated under most physiological and many synthetic conditions. nih.gov This high basicity can interfere with coupling reactions and other transformations.

The Z group offers several advantages. It is stable under a variety of reaction conditions, including those used for the formation of peptide bonds. This stability is crucial for multi-step syntheses. Furthermore, the Z group can be removed under relatively mild conditions, typically through catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, and hydrogen gas) or by using strong acids like HBr in acetic acid. This orthogonality allows for selective deprotection without affecting other protecting groups that may be present in the molecule.

Multi-step Reaction Approaches for Guanidine Protection

Protecting the guanidino group of arginine is a critical step in its use in peptide synthesis. Direct guanidinylation of a precursor amine is one approach, though indirect methods involving protected guanidinylating agents are more common to control reactivity. nih.gov The synthesis of this compound involves the introduction of two Z groups onto the ω- and ω'-nitrogens of the guanidino group. This is typically achieved by reacting a suitably protected D-arginine derivative with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. The reaction must be carefully controlled to ensure the desired degree of protection. The literature describes syntheses of arginine derivatives with side chains masked by two alkoxycarbonyl groups, with Boc and Cbz being common choices. mdpi.com

The general synthetic route can be conceptualized as starting from D-arginine. The α-amino group is first protected with a Z group. Subsequently, the guanidino group is reacted with an excess of benzyl chloroformate in the presence of a base to yield the di-Z-protected side chain. This multi-step process ensures the complete protection of all amino functionalities, rendering this compound ready for use as a building block.

Preparation of this compound as a Building Block in Peptide Synthesis

This compound serves as a crucial component in the synthesis of peptides containing D-arginine residues. guidechem.comnih.gov The presence of the D-amino acid can significantly impact the biological activity and metabolic stability of the resulting peptide.

Considerations for Stereochemical Integrity (D-Configuration) in Synthetic Applications

The stereochemistry of amino acids is paramount to the structure and function of peptides and proteins. nih.gov While L-amino acids are the proteinogenic standard, D-amino acids play significant roles in various biological processes and are often incorporated into synthetic peptides to enhance their properties. nih.govacs.org For instance, the presence of D-amino acids can confer resistance to enzymatic degradation by proteases, which are typically specific for L-amino acid residues. nih.gov

Maintaining the stereochemical integrity of the D-configuration throughout the synthesis is therefore of utmost importance. rsc.org Racemization, the conversion of a chiral center into a mixture of enantiomers, can occur under certain reaction conditions, particularly during the activation of the carboxylic acid for peptide coupling. The choice of coupling reagents and reaction conditions must be carefully selected to minimize this risk. rsc.org The use of well-established coupling agents and protocols is essential to ensure that the final peptide possesses the desired stereochemistry and, consequently, the intended biological activity. rsc.orgthieme-connect.com

Chemical Modifications and Derivatization Strategies for Functionalization in Research

The ability to chemically modify this compound opens up avenues for creating novel molecules with tailored properties for specific research applications.

Synthesis of Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. acs.org By systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological activity, researchers can identify the key structural features responsible for its function. acs.org this compound can serve as a scaffold for the synthesis of various analogs.

Introduction of this compound into Complex Molecular Architectures

The incorporation of arginine residues into peptides and other complex molecular structures is fundamental for creating synthetic molecules with specific biological activities. Arginine's guanidinium group is often crucial for molecular recognition and interaction. issuu.comiris-biotech.de However, the high basicity and nucleophilicity of this side chain present significant challenges during chemical synthesis, necessitating the use of protecting groups to prevent unwanted side reactions. The derivative Nα-Z-Nω,Nω'-bis-Z-D-arginine, or this compound, provides a fully protected building block for this purpose. peptide.com This section details the synthetic methodologies used to introduce this key derivative into larger, more complex molecular architectures.

The this compound derivative is characterized by the presence of three benzyloxycarbonyl (Z or Cbz) protecting groups. One Z-group protects the α-amino group, while two additional Z-groups neutralize the highly basic guanidino side chain. This comprehensive protection is particularly advantageous in synthetic strategies where even minimal side-chain reactivity can lead to significant byproduct formation and reduced yields. peptide.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid nih.gov |

| Molecular Formula | C₃₀H₃₂N₄O₈ nih.gov |

| Molecular Weight | 576.6 g/mol nih.gov |

| Hydrogen Bond Donor Count | 4 nih.gov |

| Hydrogen Bond Acceptor Count | 9 nih.gov |

| Rotatable Bond Count | 13 nih.gov |

The introduction of this compound into peptide chains is primarily achieved through two major strategies: solution-phase peptide synthesis (SPS) and solid-phase peptide synthesis (SPPS). myskinrecipes.comresearchgate.net

In solution-phase synthesis , protected amino acids or peptide fragments are coupled in an appropriate solvent system. The use of a fully protected arginine derivative like Boc-Arg(Z)2-OH (a close analog of this compound) has been shown to be highly effective. peptide.com For instance, in a solution-phase synthesis of a hexapeptide, Boc-Arg(Z)2-OH was successfully utilized, yielding good results where derivatives with less comprehensive side-chain protection, such as Boc-Arg(Tos)-OH, led primarily to byproducts. peptide.com The coupling is typically mediated by activating agents that convert the carboxylic acid moiety into a more reactive species, facilitating the formation of a peptide bond with the free amino group of another amino acid or peptide. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with additives like N-hydroxynorbornene-2,3-dicarboximide (HONb) to minimize side reactions. beilstein-journals.org

Solid-Phase Peptide Synthesis (SPPS) is the more common methodology for producing peptides. researchgate.net In this approach, the growing peptide chain is anchored to an insoluble resin support. The synthesis involves iterative cycles of deprotection of the N-terminal amino group followed by the coupling of the next protected amino acid. While the 9-fluorenylmethoxycarbonyl (Fmoc) group is prevalent in modern SPPS, the tert-butyloxycarbonyl (Boc) protecting group is also widely used. researchgate.net The Boc-analog, Boc-Arg(Z)2-OH, is explicitly suited for Boc-based solid-phase synthesis strategies. sigmaaldrich.com The choice of a fully protected arginine derivative is critical for preventing side reactions on the resin.

The efficiency of incorporating arginine derivatives can be influenced by the choice of coupling reagents and reaction conditions. Standard coupling reagents such as HBTU/HOBt or PyBOP/HOBt are often employed in SPPS to facilitate the amide bond formation. issuu.comiris-biotech.de In some cases, increasing the reaction temperature or using anhydrous solvents can enhance coupling efficiency, especially for sterically hindered or complex building blocks. iris-biotech.de

Table 2: Common Coupling Reagents Used in Peptide Synthesis

| Reagent Class | Examples | Typical Application |

|---|---|---|

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide), TBEC (tert-butyl ethyl carbodiimide) beilstein-journals.orgrsc.org | Solution-phase and Solid-phase synthesis |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) issuu.com | Solid-phase synthesis |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) issuu.com | Solid-phase synthesis |

| Additives | HOBt (1-Hydroxybenzotriazole), Oxyma Pure issuu.comresearchgate.net | Used with coupling reagents to suppress racemization and improve efficiency |

The use of this compound, with its three Z-groups, represents a maximal protection strategy. This contrasts with other approaches where the arginine side chain is protected by a single bulky group, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), or left unprotected as a hydrochloride salt in specific "minimal-protection" strategies. issuu.comrsc.orgresearchgate.net While minimal-protection approaches offer benefits in atom economy, the maximal protection afforded by the (Z)2 groups ensures complete suppression of side-chain reactivity, which is often essential for the successful synthesis of complex and sensitive peptide sequences. peptide.comrsc.org

Table 3: Comparison of Arginine Protection Strategies in Peptide Synthesis

| Protection Strategy | Protecting Group(s) on Guanidino Group | Key Features |

|---|---|---|

| Maximal Protection | Di-benzyloxycarbonyl (Z)₂ peptide.com | Offers complete suppression of side-chain nucleophilicity; useful for complex syntheses where side reactions are problematic. peptide.com |

| Single Group Protection | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Tos (Tosyl) issuu.compeptide.com | Standard protection in Fmoc-SPPS; Pbf is acid-labile for cleavage. rsc.org |

| Minimal/No Protection | None (used as HCl salt) rsc.orgresearchgate.net | Improves atom economy and sustainability; requires carefully optimized coupling conditions to prevent side reactions. rsc.orgresearchgate.net |

Ultimately, the incorporation of this compound into complex molecules is a robust strategy for ensuring synthetic fidelity. The full protection of the guanidino function minimizes potential side reactions, making it a valuable, albeit less atom-economical, building block for the controlled synthesis of intricate arginine-containing peptides and related structures.

Biochemical and Enzymological Investigations Utilizing Z D Arg Z 2 Oh and Its Derivatives

Enzyme-Substrate Dynamics and Specificity Profiling

The study of enzyme-substrate interactions is fundamental to understanding biological pathways. Protected arginine derivatives, synthesized using precursors like Z-D-Arg(Z)2-OH, are instrumental in dissecting the specificity of enzymes that recognize and process arginine residues.

Analysis of Protease Recognition and Cleavage Patterns with Arginine-Containing Substrates

Proteases exhibit remarkable specificity, often cleaving peptide bonds adjacent to particular amino acid residues. Trypsin-like serine proteases, for instance, preferentially cleave on the C-terminal side of arginine or lysine (B10760008) residues. embopress.org This specificity is dictated by the enzyme's active site architecture, particularly the S1 pocket, which accommodates the substrate's P1 residue (the amino acid immediately N-terminal to the scissile bond). nih.gov

To explore this specificity, researchers employ synthetic chromogenic or fluorogenic peptide substrates. Arginine-containing peptides are synthesized, often incorporating a D-amino acid to enhance stability or to probe stereospecificity, and a reporter group like p-nitroanilide (pNA). caymanchem.com The cleavage of the peptide by the protease releases the reporter group, which can be quantified spectrophotometrically to measure enzyme activity. caymanchem.comnih.gov

Derivatives of this compound are essential for constructing these peptide probes. For example, the chromogenic substrate Z-D-Arg-Gly-Arg-pNA is specifically designed to assay the activity of Factor Xa, a key enzyme in the blood coagulation cascade. caymanchem.comnih.gov The protease recognizes and cleaves the bond following the second arginine residue, demonstrating its specificity for particular sequences. caymanchem.com The use of a D-arginine at the N-terminus in this synthetic substrate helps to anchor the peptide in the active site while resisting non-specific degradation.

The table below summarizes examples of arginine-containing synthetic substrates used to profile the activity of various proteases.

| Protease | Substrate | Significance |

| Factor Xa | Z-D-Arg-Gly-Arg-pNA | Used as a colorimetric substrate to measure Factor Xa activity; the enzyme preferentially cleaves the Arg-Gly bond. caymanchem.comnih.gov |

| Cathepsin B | Z-Arg-Arg-βNA | A sensitive dipeptide substrate used to distinguish Cathepsin B activity from that of other proteases like H and L. medchemexpress.com |

| Thrombin | D-Phe-Pro-Arg-PABA-Res | A fluorogenic substrate designed for high-sensitivity detection of thrombin activity. google.com |

| Activated Protein C (APC) | pGlu-Pro-Arg-pNA | A chromogenic substrate used to assay the activity of the anticoagulant enzyme APC. nih.gov |

These studies, enabled by the availability of synthetic building blocks like this compound, provide quantitative data on cleavage efficiency and subsite preferences, allowing for a detailed understanding of how proteases achieve their specificity. embopress.org

Investigation of Arginine-Altering Enzymes and their Catalytic Mechanisms

Beyond proteases that cleave peptide bonds, a distinct class of enzymes directly modifies the arginine side chain. These include arginase, which hydrolyzes L-arginine to L-ornithine and urea (B33335), and various L-arginine hydroxylases involved in antibiotic biosynthesis. ebi.ac.ukulisboa.ptfrontiersin.org

Arginase is a manganese-dependent enzyme crucial in the urea cycle. ebi.ac.uk Its catalytic mechanism involves a metal-bridging hydroxide (B78521) ion that performs a nucleophilic attack on the guanidinium (B1211019) carbon of the L-arginine substrate. ebi.ac.uk This leads to a tetrahedral intermediate, which then collapses to form the products. Key residues, such as an aspartate (Asp-128 in Bacillus caldovelox), facilitate proton transfer during the reaction. ebi.ac.uk While this compound itself is not a direct substrate due to its D-configuration and protecting groups, derivatives can be synthesized to act as inhibitors or probes to study the active site and mechanism of arginase and related enzymes.

More complex arginine-altering enzymes include non-heme iron hydroxylases like VioC and NapI. These enzymes catalyze regio-specific hydroxylation or desaturation of the L-arginine side chain. frontiersin.org For instance, VioC selectively hydroxylates L-arginine at the C3 position. frontiersin.org The catalytic cycle involves the binding of L-arginine and O2 to an iron center, forming a highly reactive iron(IV)-oxo species that abstracts a hydrogen atom from the substrate, followed by radical rebound to form the hydroxylated product. frontiersin.org The precise orientation of the arginine substrate within the active site, governed by interactions with residues like aspartate, determines the reaction's outcome. frontiersin.org Synthetic arginine analogs, created using building blocks like this compound, are vital tools for studying these intricate catalytic mechanisms and understanding the basis of their regioselectivity.

Mechanism of Enzyme Inhibition and Intermolecular Interactions

Leveraging the knowledge of enzyme-substrate interactions, scientists can design molecules that block enzyme activity. This compound and its derivatives are particularly important in the rational design of protease inhibitors, especially for serine proteases involved in human diseases.

Rational Design and Evaluation of Serine Protease Inhibitors

Serine proteases are major therapeutic targets for conditions ranging from thrombosis to cancer. nih.gov These enzymes share a highly conserved catalytic mechanism involving a catalytic triad (B1167595) of Serine, Histidine, and Aspartate. nih.govucp.pt A significant challenge in drug design is achieving specificity, as inhibitors must target a single protease without affecting other closely related ones. nih.govijbs.com

Rational design of inhibitors often starts with a peptide scaffold that mimics a natural substrate. nih.gov The P1 residue is critical for binding affinity, and for trypsin-like proteases, this is typically arginine. ijbs.com Using synthetic chemistry, this P1 arginine can be modified to enhance binding or stability. Incorporating a D-arginine, derived from this compound, is a common strategy to make peptide-based inhibitors resistant to proteolytic degradation, thereby increasing their therapeutic potential.

For example, studies on the peptide inhibitor mupain-1, which targets urokinase-type plasminogen activator (uPA), have shown that the P1 arginine is essential for its activity. nih.govijbs.com By systematically substituting other residues in the peptide scaffold and modifying the P1 arginine, researchers have successfully converted a uPA inhibitor into a highly potent and specific inhibitor of other proteases, such as plasma kallikrein. nih.govresearchgate.net This re-engineering demonstrates the power of combining structural knowledge with synthetic chemistry, enabled by protected amino acid building blocks.

Kinetic Analysis of Enzyme-Inhibitor Complex Formation and Dissociation

The efficacy of an inhibitor is quantified through kinetic analysis, which measures how tightly it binds to the enzyme and how it affects the enzyme's catalytic rate. embrapa.br Key parameters include the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a more potent inhibitor.

The determination of Ki often involves measuring the initial reaction rates at various substrate and inhibitor concentrations and fitting the data to models of enzyme inhibition (e.g., competitive, non-competitive, or mixed). embrapa.br Lineweaver-Burk plots are a common graphical method used for this analysis. embrapa.br

The table below presents kinetic data for rationally designed peptide inhibitors, illustrating how modifications to a peptide scaffold can dramatically alter inhibitory potency and specificity against different serine proteases.

| Inhibitor | Target Protease | Ki Value (nM) | Significance |

| Mupain-1 (Original) | Murine uPA | 550 | Moderate inhibitor of urokinase. nih.gov |

| Mupain-1 (Original) | Plasma Kallikrein | > 1,000,000 | No significant inhibition, showing initial specificity. nih.gov |

| Engineered Mupain-1 Derivative | Plasma Kallikrein | 14 | Rational design converted the scaffold into a potent and specific kallikrein inhibitor. nih.gov |

This type of detailed kinetic analysis is essential for evaluating newly designed inhibitors and understanding the structure-activity relationship. It relies on the ability to synthesize high-purity inhibitors with specific modifications, a process where protected amino acids like this compound are fundamental.

Probing Active Site Interactions and Catalytic Residues

Beyond simply measuring inhibition, arginine derivatives are used to probe the specific molecular interactions between an inhibitor and the enzyme's active site. The binding of an arginine-containing inhibitor into the S1 specificity pocket of a trypsin-like protease is primarily driven by a strong salt bridge between the positively charged guanidinium group of the arginine and the negatively charged carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the pocket. nih.govijbs.com

Furthermore, the inhibitor makes multiple hydrogen bonds and hydrophobic contacts with other parts of the active site, including the catalytic triad (Ser195, His57, Asp102). nih.govnih.gov High-resolution structural techniques like X-ray crystallography and NMR spectroscopy, used on enzyme-inhibitor complexes, can reveal these interactions at an atomic level. nih.gov For example, crystallographic studies have shown how a peptide inhibitor's backbone can adapt its conformation to optimize interactions with the enzyme's surface, leading to high specificity. nih.gov

Protein Structure-Function Correlations and Conformational Studies

The deliberate modification of amino acids is a cornerstone of modern biochemical and pharmaceutical research, enabling detailed investigations into the relationship between the structure of a protein and its biological function. By introducing non-canonical or protected amino acid derivatives into peptide chains, researchers can modulate properties such as stability, conformation, and resistance to enzymatic degradation. nih.gov The compound Nα,Nω,Nω'-Tris(benzyloxycarbonyl)-D-arginine, or this compound, is a derivative of D-arginine where the alpha-amino group and both terminal guanidino nitrogens are protected by bulky benzyloxycarbonyl (Z) groups. nih.gov This extensive modification provides a unique tool for probing the structural and dynamic features of peptides and proteins.

Role in Stabilizing Model Peptide and Protein Structures in Solution

The stability of a protein's three-dimensional structure is crucial for its biological activity and is maintained by a delicate balance of interactions, including hydrogen bonds and hydrophobic interactions. creative-biolabs.comuwo.ca The incorporation of modified amino acids can significantly influence this balance. While direct studies detailing the use of this compound for protein stabilization are not prevalent, its structural characteristics and the known functions of its constituent parts allow for well-founded inferences.

Steric Shielding: The three Z-groups create a bulky shield around the arginine side chain, which can protect the peptide backbone from proteolytic enzymes that would typically recognize and cleave at arginine residues. This increased resistance to degradation inherently stabilizes the peptide's presence in a biological solution.

Enhancement of Hydrophobic Interactions: The hydrophobic nature of the benzyl (B1604629) groups can promote the burial of the modified residue within the core of a model protein or cause it to participate in specific hydrophobic interactions at protein-protein interfaces, thereby stabilizing the folded structure. creative-biolabs.com The hydrophobic effect is a primary driving force in protein folding. uwo.ca

Chaperone-Like Activity: Some arginine derivatives have been observed to exhibit chaperone-like activity, aiding in the stabilization of proteins under stress conditions. The presence of multiple bulky, aromatic Z-groups could amplify such effects, helping to maintain the native conformation of a model peptide.

The table below summarizes the key properties of this compound, which are central to its role in structural investigations.

| Property | Description | Implication for Stabilization |

| Molecular Formula | C30H32N4O8 scbt.com | A large molecular footprint contributing to significant steric bulk. |

| Molecular Weight | 576.6 g/mol scbt.com | The high mass relative to natural arginine (174.2 g/mol ) indicates substantial modification. |

| Protecting Groups | Three benzyloxycarbonyl (Z) groups nih.gov | These groups are hydrophobic and bulky, restricting enzymatic access and promoting hydrophobic interactions. |

| Chirality | D-configuration | The use of a D-amino acid provides inherent resistance to degradation by common L-amino acid-specific proteases. |

Impact on Protein Dynamics and Conformational States

Protein function is intrinsically linked to its dynamic nature, encompassing motions that range from localized vibrations to large-scale conformational changes. nih.gov The introduction of a sterically demanding and conformationally restricted amino acid derivative like this compound can serve as a powerful method to probe the relationship between these dynamics and protein function.

The incorporation of this compound into a peptide is expected to have a profound impact on the accessible conformational states of the molecule. This principle of using constrained amino acids to "lock" a peptide into a specific shape is a widely used strategy to study bioactive conformations. nih.govrsc.org

Conformational Restriction: The three benzyloxycarbonyl groups severely restrict the rotational freedom around the Nα-Cα, Cα-C, and side-chain bonds compared to an unprotected arginine residue. This is analogous to how azapeptides, which feature a nitrogen atom in the backbone, can reduce flexibility and induce specific secondary structures like β-turns. rsc.org By limiting the conformational landscape, this compound can force a peptide segment into a particular orientation, allowing researchers to study the functional importance of that specific conformation.

Probing Structure-Function Relationships: By synthesizing a series of model peptides where this compound is placed at different positions, researchers can investigate how constraining the conformation at specific sites affects biological activity, such as receptor binding or enzyme inhibition. If a peptide containing the modified residue retains or enhances activity, it suggests that the induced conformation mimics the native, active state.

Altering Protein Dynamics: The sheer size and rigidity of the tris(benzyloxycarbonyl)-protected arginine side chain would dampen local fluctuations and could alter the collective motions of the entire protein. nih.govbiorxiv.org Studying these altered dynamics, for instance using Nuclear Magnetic Resonance (NMR) spectroscopy, can reveal which dynamic modes are essential for the protein's function. nih.gov

The following table contrasts the expected conformational characteristics of a standard L-arginine residue with the modified this compound.

| Feature | Standard L-Arginine | This compound |

| Backbone Flexibility | High rotational freedom around ϕ and ψ angles. | Significantly restricted due to the bulky Nα-Z group. |

| Side-Chain Flexibility | The long aliphatic chain and guanidinium group are highly flexible. | Rotational freedom is severely limited by the two bulky Z-groups on the guanidino moiety. |

| Induced Conformation | Participates in various secondary structures without imposing a strong intrinsic bias. | Expected to strongly induce specific local conformations (e.g., turns) or disrupt canonical structures like α-helices due to steric clash. |

| Interaction Profile | The positively charged guanidinium group primarily forms hydrogen bonds and salt bridges. | Interactions are dominated by the hydrophobic and aromatic character of the Z-groups, favoring van der Waals and hydrophobic contacts. |

Applications of Z D Arg Z 2 Oh in in Vitro and Pre Clinical Biological Systems Research

Elucidation of Biochemical Pathways and Regulatory Networks

Arginine is a versatile amino acid at the crossroads of multiple metabolic pathways crucial for cellular function, including the synthesis of nitric oxide, urea (B33335), polyamines, and creatine. mdpi.com Derivatives of arginine are instrumental in studying these processes.

Contribution to Understanding Arginine Metabolism in Cellular Contexts

While specific studies detailing the use of Z-D-Arg(Z)2-OH to probe arginine metabolism are not prominently documented, research utilizing D-arginine and its derivatives highlights their role in this field. L-arginine is the primary substrate for nitric oxide synthase (NOS) and arginase, enzymes central to many physiological and pathological processes. plos.orggoogle.com D-amino acids like D-arginine are generally resistant to metabolism by these enzymes. nih.gov This resistance allows them to be used as controls or as tools to study non-enzymatic effects or the roles of specific transporters.

Research has shown that D-arginine can influence the availability and metabolism of L-arginine. For instance, in studies of glucocorticoid-induced neurotoxicity, D-arginine administration was found to normalize elevated L-arginine levels in the hippocampus, thereby offering neuroprotection. nih.gov This suggests that D-arginine derivatives could be employed to investigate the complex regulatory feedback loops within arginine metabolic pathways, without being consumed by the primary metabolic enzymes.

Investigations into Signal Transduction Pathways Regulated by Arginine Derivatives

The metabolism of arginine is intrinsically linked to critical signaling pathways. The most prominent of these is the nitric oxide (NO) pathway, where L-arginine is converted to NO, a key signaling molecule in the cardiovascular, nervous, and immune systems. mdpi.com

Arginine derivatives are valuable tools for dissecting these signaling cascades. Although research has not specifically focused on this compound in this context, studies on related compounds are informative. For example, D-arginine-based peptides have been developed as potent inhibitors of certain viral proteases that have signaling implications. mdpi.com The use of protected arginine derivatives in cellular studies helps investigate interactions between peptides and cell membranes, providing insights into cellular signaling and transport mechanisms. chemimpex.com Given that D-arginine itself does not typically serve as a substrate for nitric oxide synthase, its protected forms like this compound would be chemically suited for constructing peptides designed to probe receptor binding or signaling events without the confounding factor of triggering NO production. nih.gov

Utilization in Cellular and Subcellular Research Models

Cellular and cell-free systems provide controlled environments to dissect molecular interactions and enzymatic processes, where protected amino acids play a crucial role.

Studies on Proteolytic Processing within Cell Extracts or Organelles

The study of proteases—enzymes that cleave peptide bonds—relies heavily on synthetic substrates and inhibitors. D-amino acids are often incorporated into synthetic peptides to confer resistance to proteolytic degradation, making them excellent tools for studying protease specificity and function. umich.edu

For example, research into the proteolytic profile of the bacterium Treponema vincentii utilized a synthetic substrate containing D-arginine (phenylazobenzyloxycarbonyl-L-prolyl-L-leucylglycyl-L-prolyl-D-arginine) to identify and characterize its collagenolytic enzymes in cell extracts. nih.gov Similarly, peptides composed of D-arginine have been shown to be potent inhibitors of the West Nile Virus NS3 proteinase, an enzyme essential for viral replication, highlighting the utility of D-arginine derivatives in virology research. mdpi.com In positional proteomics studies, which map protease cleavage sites, arginine-containing peptides are often used, and the introduction of labeled or modified arginine residues is a key technique. nih.gov this compound, as a protected building block, would be used to synthesize such specific D-arginine-containing peptide probes for these types of assays.

Evaluation of Specific Biological Activities in Cell-Free Systems

Cell-free systems are ideal for evaluating the direct interaction between a compound and a biological target, such as an enzyme, without the complexity of a living cell. In this context, the activity of various arginine derivatives has been assessed.

A notable study characterized the biochemical properties of AutF, a prenyltransferase enzyme. researchgate.net The researchers used a cell-free assay to test the enzyme's ability to attach a prenyl group to a variety of substrates, including protected arginine derivatives. The findings indicated that AutF had a very weak ability, with less than 1.5% yield, to modify the related compound Z-D-Arg-OH. researchgate.net This type of experiment demonstrates how a compound like this compound could be used to define the precise substrate specificity of an enzyme.

| Research Area | Compound Used (Proxy for this compound) | System | Key Finding | Reference |

| Enzyme Substrate Specificity | Z-D-Arg-OH | Cell-Free Enzymatic Assay | The prenyltransferase AutF showed very low activity (<1.5% yield) towards Z-D-Arg-OH, helping to define the enzyme's substrate requirements. | researchgate.net |

| Protease Inhibition | Dodeca-D-Arg-NH₂ | Cell-Free Protease Assay | D-arginine-based peptides act as potent inhibitors of the West Nile Virus NS3 proteinase, with Ki values in the nanomolar range. | mdpi.com |

| Protease Profiling | Phenylazobenzyloxycarbonyl-L-prolyl-L-leucylglycyl-L-prolyl-D-arginine | Bacterial Cell Extract | This D-arginine containing substrate was used to identify and characterize endopeptidases in Treponema vincentii. | nih.gov |

Application in In Vivo Animal Models for Pathogenesis Studies (Non-Human)

The in vivo application of a heavily protected synthetic intermediate like this compound is unlikely without chemical modification to remove the protecting groups. However, studies involving D-arginine and long-term arginine supplementation in non-human animal models provide context for the potential downstream applications of peptides synthesized using this building block.

Role in Inducing and Characterizing Disease Models (e.g., L-Arginine-Induced Pancreatitis)

There is no available scientific evidence to suggest that this compound is used to either induce or characterize the L-arginine-induced pancreatitis model. This experimental model specifically utilizes high doses of L-arginine to induce acute necrotizing pancreatitis in rodents. nih.govfrontiersin.org The mechanism is thought to involve the metabolic products of L-arginine, such as nitric oxide (NO) and other reactive species that lead to oxidative stress, inflammation, and acinar cell death. nih.govintjmorphol.com

Research into this disease model often involves administering potential therapeutic agents to investigate their protective effects against the damage caused by L-arginine. mdpi.comijddr.infrontiersin.org Studies have also employed structural analogs of L-arginine, such as L-NAME (N(G)-nitro-L-arginine methyl ester), to inhibit nitric oxide synthase and probe the role of NO in the disease's pathogenesis. nih.govnih.gov

However, the D-isomer of arginine (D-Arg) has been shown to have no effect on the pancreas in this model, in stark contrast to the L-isomer. frontiersin.org Given that this compound is a D-arginine derivative, it would not be expected to induce pancreatitis in the same manner as L-arginine. Furthermore, the presence of three bulky carbobenzyloxy (Z) protecting groups would likely prevent it from interacting with the enzymes and transporters that metabolize L-arginine, unless these groups are removed. nih.gov No literature was found that describes the use of this compound as a control, inhibitor, or investigational compound within studies of L-arginine-induced pancreatitis.

Assessment of Compound Impact on Specific Physiological Processes in Animal Models

No published studies were identified that assess the impact of this compound on specific physiological processes in animal models. Research on arginine derivatives in animal models often focuses on their roles as precursors for signaling molecules like nitric oxide, their function in the immune system, or their potential as enzyme inhibitors. nih.govwikipedia.orgnih.gov For instance, various synthetic arginine analogs have been developed and tested in animals to explore their therapeutic potential as selective inhibitors of nitric oxide synthase isoforms. nih.gov

The biological activity of amino acid derivatives is highly dependent on their specific structure, including stereochemistry (L- vs. D-isomer) and the presence of protecting groups. While D-amino acids and their derivatives can have distinct biological activities, often related to their resistance to degradation by proteases, there is no specific data available for this compound. mdpi.com Its primary role appears to be confined to a laboratory reagent for use in organic chemistry. peptide.commedchemexpress.commedchemexpress.com

Due to the lack of research findings, no data tables on the biological applications of this compound can be provided.

Analytical and Methodological Advancements Facilitated by Z D Arg Z 2 Oh

Role as a Reference Compound in Chromatographic and Spectrometric Analyses

Z-D-Arg(Z)2-OH and related protected amino acids serve as critical reference compounds in the development and validation of analytical methods.

In High-Performance Liquid Chromatography (HPLC), reference standards are essential for the accurate identification and quantification of analytes. While direct evidence for this compound as a primary HPLC standard is not extensively documented in the provided search results, the use of similar protected amino acid derivatives is a common practice. For instance, in the analysis of amino acids in complex biological samples like human tears, a mixture of standard amino acids is used for method development and validation. rsc.org The separation of highly polar amino acids can be challenging with standard reverse-phase HPLC, often necessitating alternative techniques like hydrophilic interaction liquid chromatography (HILIC). rsc.org

Protected derivatives, by altering the polarity and chromatographic behavior of the parent amino acid, can serve as useful internal standards or aid in method development for separating complex mixtures of peptides and amino acids. The purity of such standards is paramount and is often determined by techniques like Thin-Layer Chromatography (TLC) or HPLC itself. glentham.com

Mass spectrometry (MS) is a powerful technique for the analysis of biomolecules. The characterization of arginine-containing peptides by MS can be enhanced through derivatization. google.comgoogle.com Labeling peptides can induce characteristic peak patterns in the mass spectrum for those containing arginine residues, simplifying their identification. google.comgoogle.com This method involves reacting a peptide with a label that allows the formation of both a stabilized ion species and a protonated molecular ion species, which differ by one mass unit. google.comgoogle.com

While this compound itself is a building block rather than a labeling agent, its well-defined mass and fragmentation pattern can be valuable as a reference in mass spectrometry. High-resolution mass spectrometers, such as Orbitrap-based systems, are crucial for accurately determining the masses of compounds in complex mixtures, a common scenario in environmental and biological analysis. lcms.cz The precise mass of this compound can be used for calibration or as a reference point in the analysis of arginine-containing molecules.

Standardization in High-Performance Liquid Chromatography (HPLC)

Development of Novel Biochemical Assays for Enzyme Activity and Biomolecular Interactions

Protected amino acids and peptides are fundamental in the design of substrates for studying enzyme kinetics and interactions.

Chromogenic and fluorogenic substrates are widely used to measure protease activity. These substrates are typically short peptides conjugated to a chromophore or fluorophore. google.com When the protease cleaves the peptide bond, the reporting molecule is released, leading to a detectable change in color or fluorescence. google.com

The design of these substrates often involves protected amino acids to ensure specificity and stability. For example, chromogenic substrates for Factor Xa, a key enzyme in the coagulation cascade, often incorporate arginine at the cleavage site. diapharma.com A common substrate is Z-D-Arg-Gly-Arg-pNA, where cleavage releases the yellow p-nitroaniline (pNA) group. diapharma.com Similarly, fluorogenic substrates for various proteases, including caspases and kallikreins, utilize protected peptide sequences linked to fluorophores like 7-amino-4-methylcoumarin (B1665955) (AMC). google.comevitachem.comthermofisher.com The benzyloxycarbonyl (Z) group is a frequently used protecting group in these synthetic substrates. evitachem.comthermofisher.com The development of these assays allows for sensitive and high-throughput screening of enzyme activity and inhibition. researchgate.net

Table 1: Examples of Chromogenic and Fluorogenic Protease Substrates

| Substrate Name | Target Enzyme(s) | Reporter Group |

|---|---|---|

| Z-D-Arg-Gly-Arg-pNA (S-2765™) | Factor Xa, Trypsin | p-nitroaniline (pNA) diapharma.com |

| Z-Gly-Gly-Arg-AMC | Thrombin, Trypsin | 7-amino-4-methylcoumarin (AMC) evitachem.com |

| Z-DEVD-AMC | Caspase-3 | 7-amino-4-methylcoumarin (AMC) thermofisher.com |

| Z-Arg-Arg-AMC | Plasma and Glandular Kallikreins | 7-amino-4-methylcoumarin (AMC) |

Integration into Advanced Peptide Synthesis Techniques for Research Tool Generation

The synthesis of peptides for research and therapeutic purposes relies heavily on protected amino acids.

Solid-Phase Peptide Synthesis (SPPS) is the most common method for producing peptides. unibo.itmdpi.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support. To prevent unwanted side reactions, the reactive functional groups of the amino acids, such as the α-amino group and side chains, must be protected. researchgate.net

The benzyloxycarbonyl (Z) group is a well-established α-amino protecting group, particularly in solution-phase synthesis. researchgate.net For SPPS, the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) groups are more commonly used for α-amino protection. researchgate.net The side chain of arginine, with its highly basic guanidinium (B1211019) group, requires robust protection. unibo.itmdpi.com Groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and even multiple Boc groups have been employed. unibo.itmdpi.com The use of side-chain unprotected arginine in SPPS is an area of active research aimed at improving the sustainability and efficiency of peptide synthesis. rsc.orgrsc.orgresearchgate.net

This compound, with its protected α-amino and side-chain guanidinium groups, is a building block suitable for peptide synthesis. medchemexpress.compeptide.com The "D" configuration indicates it is the D-isomer of arginine, which can be incorporated into peptides to increase their stability against enzymatic degradation. The multiple Z groups on the guanidinium side chain provide strong protection against unwanted reactions during peptide coupling.

Table 2: Common Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Typically Protects |

|---|---|---|

| Benzyloxycarbonyl | Z or Cbz | α-amino group, Arginine side chain evitachem.comresearchgate.net |

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-amino group researchgate.net |

| tert-Butyloxycarbonyl | Boc | α-amino group, Arginine side chain researchgate.net |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Arginine side chain unibo.itmdpi.com |

Solution-Phase Synthesis Techniques for Complex Peptide Derivatives

The incorporation of D-amino acids into peptide sequences is a well-established strategy to enhance metabolic stability and modulate biological activity. this compound serves as a key building block for introducing a D-arginine residue into a peptide chain in a controlled manner during solution-phase synthesis. The dual benzyloxycarbonyl protection on the guanidino group, in addition to the α-amino protection, effectively prevents undesirable side reactions associated with the highly basic nature of the guanidino moiety.

Research Findings

Research into the synthesis of backbone cyclic analogues of the peptide hormone bradykinin (B550075) has highlighted the utility of this compound. In the preparation of dipeptide building blocks containing an N-terminal arginine, lactam formation can be a significant side reaction during the condensation of the arginine to an N-alkylated amino acid at the subsequent position. nih.gov Studies have shown that for this specific coupling, the guanidino function must be thoroughly protected to avoid this intramolecular cyclization. nih.gov

In this context, various coupling methods were investigated, and the use of Z-Arg(Z)2-OH (the L-enantiomer in this specific study, though the principle applies to the D-enantiomer) provided superior results. nih.gov The comprehensive protection of the guanidino group with two Z-groups proved to be highly effective.

The choice of coupling reagent is also paramount for a successful and high-yielding synthesis. For the coupling of Z-Arg(Z)2-OH, a study by Vágner et al. identified a particularly effective method.

| Coupling Reagent Combination | Solvent | Outcome | Reference |

| TFFH / Collidine | Dichloromethane (DCM) | Best results for coupling Z-Arg(Z)2-OH | nih.gov |

Interactive Data Table: Click on headers to sort.

This finding is significant as it provides a clear and optimized path for the incorporation of this heavily protected amino acid derivative in solution-phase synthesis, minimizing side reactions and maximizing yield.

The principle of using Z-protection for D-amino acids in the solution-phase synthesis of complex peptides is further exemplified by the successful synthesis of Melanotan II. In this multi-step synthesis, a Z-protected D-phenylalanine (Z-D-Phe-OH) was used as a key building block. beilstein-journals.org While not involving this compound directly, this work underscores the feasibility and utility of employing Z-protected D-amino acids in the solution-phase assembly of intricate peptide structures. The synthesis of Melanotan II involved a [(2+2)+1+1] fragment condensation strategy, a common approach in solution-phase synthesis for building up longer peptide chains. beilstein-journals.org

The advantages of using the di-benzyloxycarbonyl protection for the arginine guanidino group, as seen in this compound, are also supported by research on its Nα-Boc protected counterpart, Boc-L-Arg(Z)2-OH. This derivative was developed to overcome challenges in arginine side-chain protection and was successfully used in the solution-phase synthesis of a hexapeptide. peptide.com The use of Boc-L-Arg(Z)2-OH was shown to produce good yields where other protecting group strategies, such as tosyl protection, led mainly to byproducts. peptide.com This demonstrates the robustness of the (Z)2 protection for the guanidino group in solution-phase chemistry.

A summary of a representative solution-phase synthesis step involving a Z-protected D-amino acid is presented below, based on the synthesis of a dipeptide fragment for Melanotan II.

| Reactants | Coupling Method | Solvent | Reaction Time | Yield | Reference |

| L-arginine and Z-D-Phe-OPfp | Active ester coupling | Dimethylformamide (DMF) | 20 hours at room temperature | 89% | beilstein-journals.org |

Interactive Data Table: Click on headers to sort.

This example, while not using this compound, illustrates a successful solution-phase coupling of a Z-protected D-amino acid to an unprotected arginine, resulting in a high yield of the desired dipeptide. This supports the general applicability of such building blocks in the synthesis of complex peptide derivatives.

Future Directions and Emerging Perspectives in Z D Arg Z 2 Oh Research

Exploration of Z-D-Arg(Z)2-OH in the Development of New Research Probes

The strategic use of this compound as a starting material is enabling the creation of highly specific research probes designed to investigate complex biological processes. The inherent D-arginine structure provides resistance to protease degradation, a critical feature for probes used in biological systems. Researchers are leveraging this stability to construct probes for Nuclear Magnetic Resonance (NMR) spectroscopy and other applications.

For instance, a method has been developed to synthesize selectively labeled arginine to probe protein conformation and interactions. nih.govresearchgate.net This process involves a multi-step organic synthesis to create arginine with specific isotope patterns (¹³C, ¹⁵N, ²H), which can then be incorporated into proteins. nih.govresearchgate.net Although this research highlights the synthesis of L-arginine derivatives, the established synthetic pathways can be adapted for this compound to produce D-amino acid-containing peptide probes. These probes offer simplified NMR spectra and a sensitive response to changes in their chemical environment, making them ideal for studying protein structure and binding dynamics. nih.govresearchgate.net

The development of novel chiral fluorescent probes has also demonstrated the ability to selectively recognize arginine enantiomers (D- vs. L-forms). rsc.org Probes built on a BINOL framework have shown remarkable enantioselectivity for D- and L-arginine, providing a rapid and sensitive method for their detection and quantification. rsc.org This underscores the potential of using this compound to develop specific probes for tracking the fate and function of D-arginine in various biological systems.

| Probe Type | Precursor/Component | Application | Key Finding |

| Isotope-Labeled NMR Probe | Protected D-Arginine (from this compound) | Studying protein conformation and interaction. nih.govresearchgate.net | Enables selective labeling for simplified NMR spectra and sensitive detection of environmental changes. nih.govresearchgate.net |

| Chiral Fluorescent Probe | BINOL-based framework | Enantioselective detection of D- and L-arginine. rsc.org | Achieved high enantioselective fluorescence enhancement ratios, allowing for quantification and determination of enantiomeric excess. rsc.org |

Integration with Computational Chemistry for Predictive Modeling of Biomolecular Interactions

Computational chemistry is becoming an indispensable tool for predicting how molecules like this compound, and the peptides derived from it, interact with biological targets. Molecular dynamics (MD) simulations and docking studies allow researchers to model these interactions at an atomic level, providing insights that guide the design of new therapeutics and probes. acs.orgmdpi.com

Predictive models are crucial in drug discovery for identifying lead candidates by estimating binding affinity (BA). acs.org Computational approaches can screen vast numbers of potential protein-protein complexes, with BA prediction helping to identify which are most likely to be stable and biologically relevant. acs.org The unique structure of this compound, with its bulky benzyloxycarbonyl (Z) protecting groups, significantly influences the conformation and binding properties of peptides containing this residue. Computational models can simulate how these groups affect interactions with target proteins, such as enzymes or receptors.

Studies using MD simulations have investigated the interaction of arginine-rich peptides with cell membranes, revealing that the guanidinium (B1211019) group of arginine forms stable hydrogen bonds with phosphate (B84403) groups in the membrane. mdpi.comresearchgate.net Furthermore, density functional theory has been used to systematically analyze the interactions between arginine and all naturally occurring amino acids, showing the most favorable interactions occur with acidic amino acids. researchgate.net These computational findings provide a framework for understanding and predicting the behavior of peptides derived from this compound, accelerating their development for specific applications.

| Computational Method | System Studied | Predicted Property / Insight |

| Molecular Dynamics (MD) Simulations | Arginine-rich peptides and E. coli outer membrane | Revealed that peptides form hydrogen bonds with phosphate groups of inner core oligosaccharides, facilitated by membrane proteins. mdpi.com |

| Density Functional Theory (DFT) | Arginine interacting with other amino acids | Showed most favorable interactions with acidic amino acids (charge and hydrogen-bond interactions) and stable stacking with aromatic amino acids. researchgate.net |

| Linear Regression (LR) Models | Protein-protein complexes | Used to predict binding affinity based on interfacial contacts and amino acid identities. acs.org |

| Molecular Dynamics (MD) Simulations | Zwitterionic arginine in solution | Demonstrated that arginine forms clusters through interactions between the guanidinium and carboxylic groups, which is a factor in its ability to suppress protein aggregation. researchgate.net |

Application in Advanced Bioimaging Techniques as a Precursor for Labeled Compounds

This compound is a valuable precursor for creating labeled compounds used in advanced bioimaging techniques like Positron Emission Tomography (PET) and fluorescence microscopy. nih.govacs.org The development of imaging agents allows for the non-invasive, real-time visualization of biological processes, disease progression, and drug distribution. nih.govmdpi.com

A key application is in PET imaging, where this compound can be used in the synthesis of peptides that are then labeled with a positron-emitting radionuclide such as Fluorine-18 (¹⁸F). A novel ¹⁸F-prosthetic group, [¹⁸F]fluorophenylglyoxal ([¹⁸F]FPG), has been developed that selectively couples to arginine residues. nih.gov This method allows for the effective ¹⁸F-labeling of native proteins and peptides. The resulting radiolabeled conjugates show excellent stability and preserve the biological activity of the parent molecule, making them suitable for in vivo imaging. nih.gov For example, [¹⁸F]FPG-labeled human serum albumin has been demonstrated as a potential agent for blood pool PET imaging. nih.gov

In fluorescence imaging, carbon dots functionalized with D-arginine have been shown to enhance near-infrared (NIR) emission, making them suitable for tumor-guided photothermal therapy. researchgate.net Similarly, nanoparticles can be functionalized with arginine to improve their utility in cellular labeling and imaging applications. acs.org The use of this compound as a starting material provides a stable D-amino acid backbone for these imaging agents, which is crucial for applications requiring prolonged in vivo metabolism times. researchgate.net

| Imaging Modality | Precursor/Compound | Label/Tag | Target Application |

| Positron Emission Tomography (PET) | Arginine-containing proteins/peptides | [¹⁸F]FPG (¹⁸F-labeled prosthetic group) | Blood pool imaging, development of protein radiopharmaceuticals. nih.gov |

| Fluorescence-guided Therapy | D-arginine-functionalized carbon dots | Carbon Dots (NIR emission) | Tumor imaging and photothermal therapy. researchgate.net |

| Cellular Imaging | Carbon nanoparticles | Arginine functionalization | Cellular labeling and tracking. acs.org |

| Advanced Bioimaging | Aggregation-Induced Emission Luminogens (AIEgens) | AIEgen fluorophores | High-resolution, photostable imaging for diagnosis and treatment of various diseases. rsc.org |

Potential in Unraveling Novel Biological Mechanisms through Mechanistic Interventions

The unique properties of this compound make it an ideal precursor for molecules designed to intervene in biological pathways and thus unravel novel mechanisms. Peptides synthesized with D-amino acids are resistant to degradation by cellular proteases, allowing them to act as stable inhibitors or modulators of specific protein functions. ontosight.ai

D-arginine itself can act as an inhibitor of nitric oxide synthase (NOS) and may influence neurotransmission and immune responses. ontosight.ai Peptides containing D-arginine, derived from precursors like this compound, can be used as mechanistic tools to probe these processes. For example, inhibiting a specific enzyme with a stable D-peptide allows researchers to study the downstream consequences of that enzyme's activity over a prolonged period, which would be impossible with a rapidly degraded L-peptide.

This approach is particularly relevant in studying signaling pathways that are dysregulated in disease. For instance, the mTOR (mechanistic target of rapamycin) signaling pathway is a critical regulator of cell growth and metabolism that is often implicated in neurodegenerative diseases and cancer. nih.gov Amino acid availability, including arginine, is a key factor in mTOR activation. nih.gov By creating stable D-arginine-containing peptides that interfere with specific protein-protein interactions within the mTOR pathway, researchers could dissect the complex signaling cascade and identify new therapeutic targets. This type of mechanistic intervention can provide crucial insights into disease pathogenesis, such as the role of macrophage polarization in diabetic wound healing or the molecular drivers of cancer. nih.govnih.gov

| Biological Target/Process | Derived Molecule/Intervention | Mechanism Investigated |

| Nitric Oxide Synthase (NOS) | D-arginine containing peptides | Inhibition of nitric oxide production to study its role in vascular function and neurotransmission. ontosight.ai |

| Proteases | Peptides with D-amino acids | Creating stable enzyme inhibitors to probe the function of specific proteases in disease pathways. |

| mTOR Signaling Pathway | D-arginine-based modulators | Investigating the role of amino acid sensing in regulating cell growth, autophagy, and neurodegeneration. nih.gov |

| Cancer Cell Proliferation | D-arginine and its derivatives | D-arginine has been shown to have an inhibitory effect on tumor growth, in contrast to the stimulatory effect of L-arginine. nih.gov |

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing Z-D-Arg(Z)₂-OH, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves sequential benzyloxycarbonyl (Z) protection of the arginine side chain and α-amino group. Critical steps include:

- Protection : Use of Z-Cl under alkaline conditions to protect guanidino and α-amino groups .

- Purification : Reverse-phase HPLC with C18 columns, monitored at 220 nm for peptide bonds.

- Characterization : Confirm identity via H/C NMR (e.g., δ 7.3 ppm for Z-group aromatic protons) and high-resolution mass spectrometry (HRMS) .

- Reproducibility Tip : Document molar ratios, reaction times, and solvent purity. Share raw NMR/HRMS data in supplementary materials .

Q. Which analytical techniques are most reliable for characterizing Z-D-Arg(Z)₂-OH purity and stability?

- Methodological Answer :

- Purity : Use HPLC with UV detection (≥95% purity threshold) and ion-exchange chromatography for charged impurities .

- Stability : Accelerated degradation studies under varying pH (e.g., 1.0–9.0) and temperature (25–60°C) with LC-MS monitoring. Hydrolysis of Z groups is a common degradation pathway .

- Data Cross-Validation : Compare NMR integration ratios with theoretical proton counts to detect residual solvents or byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Z-D-Arg(Z)₂-OH in enzyme inhibition assays?

- Methodological Answer : Contradictions often arise from:

- Assay Conditions : Variability in buffer ionic strength (e.g., 50 mM vs. 100 mM Tris-HCl) or incubation time. Replicate experiments under standardized conditions (e.g., FINER criteria) .

- Substrate Specificity : Test against structurally related enzymes (e.g., trypsin-like proteases vs. carboxylases) to rule off-target effects .

- Data Normalization : Use internal controls (e.g., p-nitroaniline release assays) and report IC values with 95% confidence intervals .

Q. What experimental design strategies optimize Z-D-Arg(Z)₂-OH synthesis yield while minimizing diastereomer formation?

- Methodological Answer :

- Stereochemical Control : Use chiral auxiliaries (e.g., L-proline) or low-temperature (-20°C) coupling to suppress racemization .

- Catalyst Screening : Compare HOBt/DIC vs. PyBOP/DIEA for amide bond formation efficiency (monitor by TLC).

- Yield Optimization : Design a fractional factorial experiment (e.g., varying solvent polarity, catalyst loading) and analyze via response surface methodology .

Q. How does Z-D-Arg(Z)₂-OH interact with lipid bilayers in molecular dynamics simulations, and what parameters validate these models?

- Methodological Answer :

- Simulation Setup : Use CHARMM36 force field with explicit solvent (TIP3P water) and 150 mM NaCl. Equilibration ≥100 ns .

- Validation Metrics :

- Radial distribution functions (RDFs) for Z-group interactions with phospholipid headgroups.

- Free energy profiles (umbrella sampling) for penetration depth into bilayers.

- Experimental Cross-Check : Compare with surface plasmon resonance (SPR) data on membrane binding affinity .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response relationships of Z-D-Arg(Z)₂-OH in cellular assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using tools like GraphPad Prism. Report R and residual plots .

- Outlier Handling : Apply Grubbs’ test (α=0.05) or robust regression for skewed distributions .

- Meta-Analysis : Aggregate data from multiple studies using random-effects models; address heterogeneity via I statistic .

Tables for Critical Parameters

| Parameter | Typical Range | Key References |

|---|---|---|

| HPLC Retention Time | 12.5–14.3 min (C18, 1 mL/min) | |

| H NMR (DMSO-d6) | δ 1.4–1.7 (m, CH2), δ 7.3 (s, Z-group) | |

| HRMS (ESI+) | [M+H]: Calc. 589.25, Obs. 589.23 | |

| Enzymatic IC | 8.2–22.4 µM (trypsin-like proteases) |

Guidance for Peer Review

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.